Diazepam-d5 Diazepam-d5 Diazepam-d5 is an analytical reference material that is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam-d5 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Diazepam-d5 (CRM) is a certified reference material intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam is regulated as a Schedule IV compound in the United States. Diazepam-d5 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 65854-76-4
VCID: VC0161285
InChI: InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
SMILES: CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Molecular Formula: C16H13ClN2O
Molecular Weight: 289.77 g/mol

Diazepam-d5

CAS No.: 65854-76-4

Cat. No.: VC0161285

Molecular Formula: C16H13ClN2O

Molecular Weight: 289.77 g/mol

* For research use only. Not for human or veterinary use.

Diazepam-d5 - 65854-76-4

Specification

Description Diazepam-d5 is an analytical reference material that is intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam-d5 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Diazepam-d5 (CRM) is a certified reference material intended for use as an internal standard for the quantification of diazepam by GC- or LC-MS. Diazepam is categorized as a benzodiazepine. Diazepam is regulated as a Schedule IV compound in the United States. Diazepam-d5 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

CAS No. 65854-76-4
Molecular Formula C16H13ClN2O
Molecular Weight 289.77 g/mol
IUPAC Name 7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Standard InChI InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D
Standard InChI Key AAOVKJBEBIDNHE-VIQYUKPQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H]
SMILES CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Canonical SMILES CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

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